molecular formula C10H19NO3 B13516809 Tert-butyl 3-(azetidin-3-yloxy)propanoate

Tert-butyl 3-(azetidin-3-yloxy)propanoate

Cat. No.: B13516809
M. Wt: 201.26 g/mol
InChI Key: ZSIRWIBWXKLYTC-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for the preparation of tert-butyl 3-(azetidin-3-yloxy)propanoate are not readily available in the literature.
    • Industrial production methods may vary, but they likely involve esterification or related reactions.
  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including

      Common Reagents and Conditions: Acidic or basic hydrolysis conditions, nucleophilic substitution reagents.

      Major Products: The hydrolysis product would be the corresponding carboxylic acid (azetidin-3-yloxy)propanoic acid.

  • Scientific Research Applications

      Chemistry: tert-Butyl 3-(azetidin-3-yloxy)propanoate may serve as a building block for the synthesis of other compounds.

      Biology and Medicine: Its potential biological activities (e.g., antiviral, antibacterial, or antitumor effects) remain to be explored.

      Industry: Applications in the field of materials science or drug discovery are possible.

  • Mechanism of Action

    • The specific mechanism by which tert-butyl 3-(azetidin-3-yloxy)propanoate exerts its effects is not well-documented. Further research is needed to understand its molecular targets and pathways.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons with similar compounds. its unique structure—combining the azetidine ring and the tert-butyl ester—makes it an interesting candidate for further investigation.

    Remember that this information is based on available data, and additional research may provide more insights into this compound’s properties and applications

    Properties

    Molecular Formula

    C10H19NO3

    Molecular Weight

    201.26 g/mol

    IUPAC Name

    tert-butyl 3-(azetidin-3-yloxy)propanoate

    InChI

    InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)4-5-13-8-6-11-7-8/h8,11H,4-7H2,1-3H3

    InChI Key

    ZSIRWIBWXKLYTC-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)OC(=O)CCOC1CNC1

    Origin of Product

    United States

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